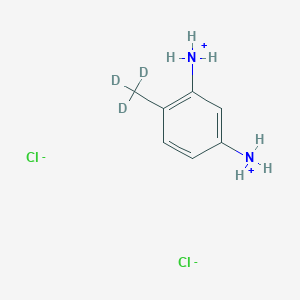

2,4-Diaminotoluene-alpha,alpha,alpha-D3

Description

Significance of Isotopic Labeling in Contemporary Chemical Sciences

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons. clearsynth.com This substitution, while having a minimal effect on the chemical properties of the molecule, imparts a detectable difference in mass. Stable, non-radioactive isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. scioninstruments.com

The primary advantage of isotopic labeling lies in its application in quantitative analysis, particularly when coupled with mass spectrometry (MS). clearsynth.comtexilajournal.com In a complex sample, it can be challenging to differentiate the analyte of interest from other matrix components. A stable isotope-labeled internal standard (SIL-IS), which is a deuterated version of the analyte, is added to the sample in a known quantity. clearsynth.com Because the SIL-IS is chemically almost identical to the non-labeled analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. texilajournal.com However, due to its higher mass, it can be distinguished by the mass spectrometer. scioninstruments.com This allows for highly accurate quantification by correcting for any loss of analyte during sample processing and for variations in the instrument's response, a phenomenon known as the matrix effect. clearsynth.com

Rationale for Deuteration at the α,α,α-Positions of the Toluene (B28343) Moiety in 2,4-Diaminotoluene (B122806)

The specific placement of deuterium atoms at the α,α,α-positions—that is, on the methyl group attached to the benzene (B151609) ring—is a deliberate and strategic choice. There are several key reasons for this site-selective deuteration:

Chemical Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. healthvermont.gov The hydrogens on the methyl group (the benzylic position) are more susceptible to chemical or metabolic transformation compared to the aromatic hydrogens on the benzene ring. siena.edu Placing the deuterium atoms on the methyl group ensures that they are not easily exchanged for hydrogen atoms during sample preparation or analysis, which would compromise the integrity of the internal standard.

Avoiding the Kinetic Isotope Effect: The breaking of a C-H bond is often a rate-limiting step in metabolic reactions. nih.gov Because the C-D bond is stronger, its cleavage is slower. This phenomenon, known as the primary kinetic isotope effect, can alter the metabolic rate of a compound. nih.gov While this effect is exploited in drug discovery to create more stable drugs (the "magic methyl" effect), for an internal standard, it is crucial that it mimics the behavior of the analyte as closely as possible without introducing its own metabolic variables. researchgate.netnih.gov Deuterating the methyl group provides a stable mass difference for MS detection without significantly altering the metabolic profile in a way that would interfere with accurate quantification.

Distinct Mass Shift: Replacing the three hydrogen atoms of the methyl group with three deuterium atoms results in a mass increase of three daltons. This provides a clear and unambiguous mass shift in the mass spectrometer, allowing for easy differentiation between the analyte and the internal standard without the risk of isotopic overlap from naturally occurring ¹³C in the analyte molecule. acs.org

Overview of Key Research Domains Utilizing 2,4-Diaminotoluene-α,α,α-D3

The primary application of 2,4-Diaminotoluene-α,α,α-D3 is as an internal or surrogate standard in analytical chemistry for the precise quantification of its non-deuterated counterpart, 2,4-diaminotoluene (2,4-TDA). This is particularly crucial in fields where trace-level detection is necessary.

Occupational Health and Exposure Monitoring: A significant area of research is the monitoring of workers exposed to toluene diisocyanate (TDI). nih.gov Since TDI is metabolized in the body to TDA, measuring TDA levels in biological samples like urine and plasma serves as a biomarker of exposure. nih.gov In a study developing a method for quantifying TDA on gloves used by workers handling TDI, 2,4-Diaminotoluene-α,α,α-D3 was used as a surrogate standard. nih.gov The use of the deuterated standard was essential to correct for variability during the sample preparation and instrumental analysis, enabling the development of a highly sensitive and specific UPLC-MS/MS method. nih.gov This method allowed for the detection of very low levels of TDA, providing a valuable tool for assessing dermal exposure and the effectiveness of personal protective equipment. nih.gov

Environmental Monitoring: 2,4-TDA is considered an environmental pollutant due to its release from industrial processes and the degradation of polyurethane products. nih.govwho.int Isotope dilution mass spectrometry, using 2,4-Diaminotoluene-α,α,α-D3 as an internal standard, is the gold standard for accurately quantifying trace amounts of 2,4-TDA in environmental samples such as water and soil. This allows for precise risk assessment and the monitoring of remediation efforts.

Material Science and Degradation Studies: Polyurethane foams are known to degrade over time, releasing 2,4-TDA. nih.govnih.gov Research into the degradation pathways and kinetics of these materials can be enhanced by using 2,4-Diaminotoluene-α,α,α-D3. It can be used as a tracer to spike into degradation experiments to accurately quantify the amount of 2,4-TDA released from the polymer matrix.

Metabolism and Toxicological Studies: Understanding the metabolic fate of 2,4-TDA is crucial for assessing its toxicity. While not explicitly detailed in the searched literature for this specific deuterated compound, the general methodology in metabolism studies involves using isotopically labeled compounds to trace their pathways through a biological system. carnegiescience.edu 2,4-Diaminotoluene-α,α,α-D3 is an ideal candidate for such studies to investigate how 2,4-TDA is absorbed, distributed, metabolized, and excreted, providing critical data for toxicological risk assessment.

Data Tables

Table 1: Physicochemical Properties of 2,4-Diaminotoluene and its Deuterated Analog

| Property | 2,4-Diaminotoluene | 2,4-Diaminotoluene-α,α,α-D3 |

| CAS Number | 95-80-7 | 71111-08-5 |

| Molecular Formula | C₇H₁₀N₂ | C₇H₇D₃N₂ |

| Molecular Weight | 122.17 g/mol | 125.19 g/mol |

| Appearance | Colorless to brown solid | Solid |

| Melting Point | 97-99 °C | 97-99 °C |

Data sourced from various chemical suppliers and databases.

Table 2: Analytical Method Parameters for TDA Quantification Using 2,4-Diaminotoluene-α,α,α-D3 as a Surrogate Standard

| Parameter | Value |

| Analytical Technique | UPLC-MS/MS |

| Internal Standard | 2,6-diaminotoluene-α,α,α-d3 |

| Surrogate Standard | 2,4-diaminotoluene-α,α,α-d3 |

| Limit of Detection (LOD) for 2,4-TDA | 2.83 ng/mL |

| Limit of Quantitation (LOQ) for 2,4-TDA | 9.42 ng/mL |

| Recovery of 2,4-TDA | 99.8 ± 1.9% |

This table is based on data from a study on the quantitation of TDA on gloves following TDI exposure. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

[3-azaniumyl-4-(trideuteriomethyl)phenyl]azanium;dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,8-9H2,1H3;2*1H/i1D3;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSFFQIVJQERFY-GXXYEPOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[NH3+])[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=C(C=C1)[NH3+])[NH3+].[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Purity Characterization

Advanced Analytical Techniques for Isotopic Enrichment and Positional Purity Assessment

Following synthesis, it is imperative to confirm the isotopic purity and the specific location of the deuterium (B1214612) atoms. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this comprehensive analysis. rsc.org

NMR spectroscopy is a powerful, non-destructive technique for verifying the exact position of deuterium incorporation and quantifying the level of enrichment.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of a successfully synthesized sample of 2,4-Diaminotoluene-alpha,alpha,alpha-D3, the signal corresponding to the methyl protons (typically a singlet around 2.0-2.2 ppm) would be significantly diminished or absent. The degree of this signal reduction, when compared to an internal standard, provides a quantitative measure of deuterium incorporation. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the methyl group confirms that deuteration has occurred at the desired site. The integration of this signal can be used to determine the isotopic enrichment. nih.govmagritek.com

¹³C NMR (Carbon-13 NMR): The carbon atom of the CD₃ group will exhibit a characteristic multiplet signal due to coupling with the three deuterium atoms (a triplet of triplets, often appearing as a septet). Furthermore, the introduction of deuterium causes a small upfield shift (isotope shift) in the resonance of the attached carbon and adjacent carbons, which can be used to confirm the labeling site. nih.govresearchgate.net

Table 2: Expected NMR Characteristics for this compound

| Nucleus | Expected Observation | Information Gained |

| ¹H | Diminished or absent signal for the methyl group protons. | Quantification of deuterium incorporation (isotopic purity). |

| ²H | A signal at the chemical shift of the methyl group. | Confirmation of deuteration at the specific methyl site. sigmaaldrich.com |

| ¹³C | A multiplet signal for the methyl carbon and an isotopic shift. | Confirmation of deuteration site and structural integrity. researchgate.net |

High-resolution mass spectrometry (HRMS) is essential for determining the isotopic enrichment and the distribution of different isotopologues (molecules that differ only in their isotopic composition). nih.gov Techniques like electrospray ionization (ESI) coupled with HRMS can rapidly and sensitively measure the relative abundance of the deuterated compound and its lighter isotopologues. researchgate.net

For this compound, the mass spectrum would show a molecular ion peak at M+3 compared to the unlabeled compound. HRMS can resolve and quantify the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂), and fully deuterated (d₃) species. nih.govnih.gov The isotopic purity is calculated from the relative intensities of these peaks. This level of detail is critical for applications where high isotopic enrichment is required to avoid interference from naturally occurring isotopes. rsc.org

Table 3: Theoretical Mass Data for Isotopologues of 2,4-Diaminotoluene (B122806)

| Isotopologue | Formula | Monoisotopic Mass (Da) | Relative Mass Shift |

| Unlabeled (d₀) | C₇H₁₀N₂ | 122.0844 | M |

| d₁-Isotopologue | C₇H₉DN₂ | 123.0907 | M+1 |

| d₂-Isotopologue | C₇H₈D₂N₂ | 124.0970 | M+2 |

| d₃-Isotopologue | C₇H₇D₃N₂ | 125.1032 | M+3 |

Mechanistic Elucidation Via Kinetic Isotope Effects Kies

Theoretical Framework of Kinetic Isotope Effects and Their Application to 2,4-Diaminotoluene-α,α,α-D3

The theoretical underpinnings of kinetic isotope effects lie in the principles of vibrational spectroscopy and transition state theory. The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) results in a lower vibrational frequency for the corresponding chemical bond due to the increased reduced mass of the system. This difference in zero-point vibrational energy (ZPVE) between the isotopically labeled and unlabeled molecules is the primary origin of the kinetic isotope effect.

Kinetic isotope effects are broadly classified into two categories: primary and secondary.

Primary Kinetic Isotope Effects (PKIEs): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov For the C-H bond, the ZPVE is higher than for the corresponding C-D bond. If this bond is cleaved during the rate-limiting step, it will require more energy to break the C-H bond than the C-D bond, resulting in a faster reaction for the deuterated compound. The magnitude of the PKIE, expressed as the ratio of the rate constants (kH/kD), is typically greater than 1. For C-H bond cleavage, kH/kD values can range from 2 to 7 at room temperature. In the context of 2,4-Diaminotoluene-alpha,alpha,alpha-D3, a primary kinetic isotope effect would be expected if the rate-limiting step of a reaction involves the cleavage of a C-D bond on the methyl group.

Secondary Kinetic Isotope Effects (SKIEs): A secondary KIE arises when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. ismrm.org These effects are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. ismrm.org SKIEs are further divided into α, β, and γ effects, depending on the position of the isotope relative to the reaction center. For this compound, where the deuterium (B1214612) atoms are on the methyl group (an α-carbon to the benzene (B151609) ring), changes in hybridization at an adjacent center during the reaction could lead to a measurable SKIE. For instance, a change in the hybridization of the carbon atom to which the methyl group is attached from sp2 to sp3, or vice versa, in the transition state would alter the vibrational frequencies of the C-D bonds and result in a secondary KIE.

| Isotope Effect Type | Description | Expected kH/kD Range | Relevance to 2,4-Diaminotoluene-α,α,α-D3 |

| Primary (PKIE) | Bond to the isotope is broken/formed in the rate-determining step. | > 1 (typically 2-7 for C-H/C-D) | Would be observed if a C-D bond of the methyl group is cleaved in the rate-limiting step. |

| Secondary (SKIE) | Isotopic substitution is remote from the site of bond cleavage/formation. | 0.7 - 1.5 | Could be observed due to changes in hybridization or steric effects at the methyl-substituted carbon during the reaction. |

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

The magnitude of the kinetic isotope effect provides crucial information for elucidating reaction mechanisms. A large primary KIE is a strong indicator that the bond to the isotope is being broken in the rate-limiting step. Conversely, the absence of a significant KIE suggests that bond cleavage occurs in a fast step before or after the rate-determining step.

Secondary KIEs, although smaller, can offer subtle details about the transition state structure. For example, an inverse SKIE (kH/kD < 1) is often associated with a transition state that is more sterically crowded or has a higher vibrational force constant for the bond to the isotope compared to the reactant. Conversely, a normal SKIE (kH/kD > 1) suggests a less crowded or more loosely bound transition state.

In the case of enzymatic reactions involving 2,4-diaminotoluene (B122806), the use of the α,α,α-D3 labeled compound could help determine if the initial oxidation of the methyl group, a common metabolic pathway for toluene (B28343) derivatives, is the rate-limiting step.

Investigations of Biotransformation Pathways Utilizing Deuterium Labeling

Deuterium labeling is a powerful technique for tracing the metabolic fate of compounds and for probing the mechanisms of the enzymes responsible for their biotransformation. The introduction of deuterium can alter the metabolic profile of a molecule due to the kinetic isotope effect, a phenomenon sometimes referred to as "metabolic switching."

In the study of enzymatic reactions, deuterium-labeled substrates like this compound can be used to investigate the involvement of specific C-H bonds in the catalytic cycle. For instance, cytochrome P450 enzymes are known to catalyze the hydroxylation of methyl groups on aromatic rings. A significant KIE on the rate of formation of the corresponding benzyl (B1604629) alcohol derivative from this compound would strongly support a mechanism where hydrogen atom abstraction from the methyl group is a key step.

| Parameter | Toluene-d0 | Toluene-d3 |

| Relative Product Yield | ||

| Benzyl Alcohol | ~69% | ~24% |

| Cresols | ~31% | ~76% |

| Overall Isotope Effect (DV) | - | 0.67 (inverse) |

Table 2: Metabolic Switching in Toluene-d3 Metabolism by Rat Liver Microsomes

During the course of a reaction, particularly in the presence of certain catalysts or in biological systems, deuterium atoms from a labeled position can sometimes migrate to other positions within the molecule or exchange with protons from the solvent. This phenomenon, known as deuterium scrambling or exchange, can complicate the interpretation of KIE studies but also provides additional mechanistic information.

For example, if this compound were to undergo a reaction where a carbocation intermediate is formed at the benzylic position, the deuterium atoms could potentially undergo 1,2-hydride (or deuteride) shifts, leading to scrambling of the deuterium label. The analysis of the deuterium distribution in the products and any recovered starting material can therefore shed light on the existence and lifetime of such intermediates.

Furthermore, in aqueous environments, such as those found in biological systems, exchange of deuterium with solvent protons can occur if the C-D bonds become sufficiently acidic or if the reaction proceeds through intermediates where such exchange is facile. The extent of this exchange can be quantified using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, providing further details about the reaction environment and the intermediates involved. A study on amine metabolite identification highlighted the use of hydrogen-deuterium scrambling under collision-induced dissociation in mass spectrometry to distinguish between isomers.

Advanced Analytical Methodologies and Applications in Quantitative Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Quantification

UPLC-MS/MS stands as a premier analytical technique renowned for its selectivity and sensitivity, enabling the determination of target analytes without significant interferences from the sample matrix. irsst.qc.ca The use of isotopically labeled standards, such as 2,4-Diaminotoluene-α,α,α-D3, is integral to this methodology, minimizing variations that can occur during sample preparation and ionization processes. irsst.qc.ca

In analytical chemistry, internal standards and surrogate standards are employed to ensure the accuracy and reliability of quantitative measurements. 2,4-Diaminotoluene-α,α,α-D3 (also referred to as 2,4-d3-TDA) is particularly valuable as a surrogate standard in methods developed to quantify its non-deuterated counterpart, 2,4-diaminotoluene (B122806) (2,4-TDA). irsst.qc.canih.gov A surrogate standard is added to a sample in a known amount before any physical or chemical processing begins. Its purpose is to monitor and correct for losses of the analyte of interest during the entire analytical procedure, including extraction, cleanup, and derivatization steps. irsst.qc.ca

In a study aimed at quantifying 2,4-TDA and its isomer 2,6-TDA from TDI-exposed gloves, 2,4-Diaminotoluene-α,α,α-D3 was selected as the surrogate standard to minimize variability in sample preparation and instrumental sensitivity. irsst.qc.canih.gov This method also utilized a different deuterated isomer, 2,6-diaminotoluene-α,α,α-d3 (2,6-d3-TDA), as the internal standard, which is added just before instrumental analysis to control for instrument response variations. irsst.qc.ca The combination of a surrogate and an internal standard provides a robust system for accurate quantification.

The successful quantification of analytes by UPLC-MS/MS hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection. libretexts.orglibretexts.org For aromatic amines like 2,4-TDA, derivatization is often necessary to improve chromatographic retention and signal intensity. nih.gov In one method, free amine groups were derivatized with acetic anhydride (B1165640). nih.gov

Chromatographic separation is typically achieved on a reverse-phase column, such as a C18 column, using a gradient elution of mobile phases. nih.gov For instance, a gradient elution with basic mobile phases (pH 9.2) can be effective, as the target compounds exist as neutral molecules and are well-retained. nih.gov The separation is optimized to ensure baseline separation of the target analytes from matrix interferences in the shortest possible time. irsst.qc.ca

For detection, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. irsst.qc.canih.gov This involves optimizing parameters for the protonated precursor ions (the derivatized TDA molecules) and their most intense product ions for quantification. irsst.qc.ca A secondary product ion is often monitored for confirmation. irsst.qc.ca The use of UPLC-MS/MS in MRM mode allows for very low limits of detection (LOD) and quantification (LOQ). In a validated method, the LOD for 2,4-TDA was 2.83 ng/mL, and the LOQ was 9.42 ng/mL. irsst.qc.canih.gov

| Parameter | Description | Reference |

|---|---|---|

| Surrogate Standard | 2,4-Diaminotoluene-α,α,α-d3 (2,4-d3-TDA) | irsst.qc.canih.gov |

| Internal Standard | 2,6-Diaminotoluene-α,α,α-d3 (2,6-d3-TDA) | irsst.qc.ca |

| Derivatization | Acetic anhydride to derivatize free amine compounds | nih.gov |

| Separation | UPLC with reverse-phase column (e.g., C18) | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode | irsst.qc.canih.gov |

| Quantification Ion (2,4-TDA) | m/z 123 (product ion) | irsst.qc.ca |

| Confirmation Ion (2,4-TDA) | m/z 165 (secondary product ion) | irsst.qc.ca |

| Limit of Detection (2,4-TDA) | 2.83 ng/mL | nih.gov |

| Limit of Quantification (2,4-TDA) | 9.42 ng/mL | nih.gov |

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification in Complex Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high level of accuracy for the absolute quantification of elements and molecules. epa.govnih.gov The fundamental principle of IDMS involves adding a known amount of an isotopically enriched version of the analyte (the "spike") to the sample. epa.govnih.gov After allowing the isotopic spike to equilibrate with the naturally occurring analyte in the sample, the altered isotope ratio is measured by a mass spectrometer. epa.gov

A key advantage of IDMS is that once the spike and sample have been thoroughly mixed and equilibrated, any subsequent loss of the analyte during sample preparation or analysis does not affect the accuracy of the result, because both the labeled and unlabeled forms will be lost in the same proportion. epa.gov This makes the technique exceptionally robust for analyzing complex matrices where analyte loss is common.

The use of 2,4-Diaminotoluene-α,α,α-D3 as a surrogate or internal standard in UPLC-MS/MS methods is a direct application of the principles of isotope dilution. irsst.qc.canih.govnih.gov By introducing the deuterated standard, the method can precisely account for the non-deuterated 2,4-diaminotoluene. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass difference (M+3). sigmaaldrich.comsigmaaldrich.com This allows for the calculation of the exact quantity of the native analyte in the original sample, a process that is critical for applications such as exposure monitoring and food safety analysis. nih.govspkx.net.cn

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and studying dynamic processes. While proton (¹H) and carbon-¹³ (¹³C) NMR are most common, the use of other nuclei, such as deuterium (B1214612) (²H), offers unique advantages.

Deuterium (²H) NMR spectroscopy is the observation of the deuterium nucleus, which has a spin of 1. wikipedia.org Although it has a lower natural abundance (0.016%) and a smaller magnetic moment than a proton, ²H NMR is highly effective for studying deuterated compounds. wikipedia.orgsigmaaldrich.com A key application is verifying the success of deuteration, as a deuterated compound produces a strong signal in ²H NMR but not in ¹H NMR. wikipedia.org

In the context of biological systems, ²H NMR is a valuable tool for pathway tracing and gaining mechanistic insights. nih.govresearchgate.net By introducing a substrate specifically labeled with deuterium, researchers can follow its metabolic fate. The deuterium atoms act as tracers, and their incorporation into different metabolites can be monitored by ²H NMR. This technique has been used to study the metabolism of deuterated glucose, where the distribution of deuterium in products like lactate (B86563) and glutamate (B1630785) reveals the activity of specific metabolic pathways. researchgate.netresearchgate.net

While specific studies detailing the use of 2,4-Diaminotoluene-α,α,α-D3 for pathway tracing were not found in the search results, the principles of ²H NMR spectroscopy are directly applicable. If this compound were involved in a biological or chemical transformation, ²H NMR could be used to track the deuterated methyl group, providing insights into reaction mechanisms or metabolic breakdown pathways. The technique's ability to probe the orientation and dynamics of C-D bonds also makes it useful for studying molecular motion in materials. wikipedia.org

A groundbreaking application of deuterated compounds is in Deuterium Metabolic Imaging (DMI). nih.govnih.govsemanticscholar.org DMI is an emerging magnetic resonance (MR)-based technique that allows for the non-invasive, three-dimensional mapping of metabolism in vivo. nih.govsemanticscholar.org The method involves administering a substrate enriched with deuterium, such as [6,6’-²H₂]glucose, and then using MR imaging to detect the signal from the deuterated substrate and its subsequent metabolic products. semanticscholar.orgbohrium.com

DMI possesses several favorable characteristics. The low natural abundance of deuterium means there is minimal background signal, and its favorable MR properties lead to good sensitivity. nih.govsemanticscholar.org This allows researchers to visualize and quantify metabolic fluxes in real-time within living tissues. researchgate.netnih.gov DMI has been applied to study glucose metabolism in the brain and in tumors, providing information that is complementary to other techniques like Positron Emission Tomography (PET). researchgate.netsemanticscholar.org

The development of DMI highlights the potential of deuterated molecules like 2,4-Diaminotoluene-α,α,α-D3 as probes for specialized imaging applications. Should a biological pathway or a specific binding target for this compound be identified, DMI could potentially be used to non-invasively track its uptake, distribution, and fate within an organism, offering powerful insights into its biological interactions.

Environmental Fate and Transformation Research Utilizing Deuterated Analogs

Investigation of Abiotic Degradation Pathways of 2,4-Diaminotoluene-α,α,α-D3

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment.

Specific studies on the photolytic (degradation by light) and hydrolytic (reaction with water) transformation of 2,4-Diaminotoluene-α,α,α-D3 are not documented in the reviewed literature. However, studies on the non-deuterated 2,4-dinitrotoluene (B133949) (DNT), a precursor to TDA, indicate that it undergoes photodegradation. nih.govresearchgate.net The rate of photolysis can be influenced by environmental conditions such as the presence of other substances in the water. researchgate.net It is plausible that 2,4-Diaminotoluene-α,α,α-D3 would also be susceptible to photolysis, although the deuterium (B1214612) substitution is unlikely to significantly alter the primary photochemical mechanisms which are typically governed by the aromatic ring and amino functional groups. Hydrolysis of TDA is generally not considered a major environmental fate process. nih.gov

Research on the oxidative degradation of 2,4-diaminotoluene (B122806) has shown that it can be broken down by various oxidative processes. Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, have been shown to be effective in degrading the non-deuterated precursor, 2,4-dinitrotoluene. nih.gov While direct experimental data for 2,4-Diaminotoluene-α,α,α-D3 is absent, the principles of AOPs suggest they would also be effective for the deuterated analog. The primary sites of oxidative attack are expected to be the amino groups and the aromatic ring, which are common to both the deuterated and non-deuterated forms.

Biotransformation Studies and Microbial Degradation Pathway Elucidation

The breakdown of chemical compounds by microorganisms is a critical process in determining their environmental persistence.

The microbial degradation of 2,4-diaminotoluene has been a subject of research. Studies have identified that certain microorganisms can utilize TDA as a source of carbon and nitrogen. nih.gov The degradation of the precursor 2,4-dinitrotoluene by a Pseudomonas sp. involves the initial attack on the aromatic ring. nih.gov While specific studies using 2,4-Diaminotoluene-α,α,α-D3 to elucidate these pathways are not available, the deuterated methyl group would likely remain intact during the initial stages of microbial attack on the aromatic ring and amino groups.

The identification of metabolites is crucial for understanding the complete environmental fate of a compound. For the non-deuterated 2,4-diaminotoluene, a major urinary metabolite has been identified as 2,4-diamino-5-hydroxytoluene. researchgate.net In biotransformation studies of TDA in human skin models, the primary metabolite detected was the mono-N-acetylated derivative, N-(3-amino-4-methyl-phenyl)acetamide. nih.gov In the case of 2,4-Diaminotoluene-α,α,α-D3, it is expected that the deuterium atoms on the methyl group would be retained in many of the initial metabolites, allowing them to be traced. However, without specific experimental data, the exact nature and quantity of these deuterated metabolites remain speculative.

Isotopic Tracing for Environmental Mobility and Pollutant Fate Assessment

Isotopically labeled compounds like 2,4-Diaminotoluene-α,α,α-D3 are ideal for tracing the movement and fate of pollutants in the environment. The distinct mass signature of the deuterated compound allows for its detection and quantification even at low concentrations, distinguishing it from the background presence of the non-deuterated form. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2,4 Diaminotoluene α,α,α D3

Density Functional Theory (DFT) Calculations for Structural and Mechanistic Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost. scirp.org For 2,4-Diaminotoluene-α,α,α-D3, DFT calculations are instrumental in understanding its reactivity and the kinetic implications of deuterium (B1214612) substitution.

DFT calculations can be utilized to map out the potential energy surface of a chemical reaction, identifying stable reactants, products, and the high-energy transition states that connect them. researchgate.net For reactions involving the methyl group of 2,4-Diaminotoluene (B122806), such as hydrogen abstraction or oxidation, the deuteration in 2,4-Diaminotoluene-α,α,α-D3 is expected to have a noticeable effect on the reaction energetics.

The transition state is a critical point on the reaction pathway, and its geometry determines the activation energy of the reaction. DFT methods can optimize the geometry of these transient species. researchgate.net In a hypothetical reaction involving the cleavage of a C-D bond in the methyl group, the transition state would be characterized by an elongated C-D bond and specific vibrational modes corresponding to the reaction coordinate.

Illustrative Data Table: Predicted Reaction Energetics (Hypothetical)

| Parameter | 2,4-Diaminotoluene | 2,4-Diaminotoluene-α,α,α-D3 |

|---|---|---|

| Activation Energy (Ea) | X kcal/mol | X + ΔEa kcal/mol |

| Reaction Energy (ΔE) | Y kcal/mol | Y + ΔΔE kcal/mol |

Note: This table presents hypothetical values to illustrate the expected differences due to isotopic substitution. Actual values would require specific DFT calculations.

Vibrational frequency calculations are a standard output of DFT studies and are crucial for characterizing stationary points on the potential energy surface (as minima or transition states) and for calculating thermodynamic properties. researchgate.net The vibrational frequencies of a molecule are dependent on the masses of its constituent atoms. libretexts.org

Replacing hydrogen with deuterium, which is approximately twice as heavy, leads to a significant decrease in the vibrational frequencies of the C-D bonds compared to C-H bonds. libretexts.org This change in vibrational frequency directly impacts the zero-point energy (ZPE) of the molecule, which is the minimum energy a molecule possesses even at absolute zero temperature. The ZPE is lower for the deuterated compound due to the lower vibrational frequencies of the C-D bonds.

This difference in ZPE between the reactant and the transition state is the primary origin of the primary kinetic isotope effect (KIE). wikipedia.org The KIE is the ratio of the rate constant of the reaction with the lighter isotope to the rate constant of the reaction with the heavier isotope (kH/kD). wikipedia.org For a reaction where a C-H/C-D bond is broken in the rate-determining step, a primary KIE greater than 1 is typically observed, indicating that the reaction is slower for the deuterated compound. princeton.edu DFT calculations of the vibrational frequencies of the reactant and the transition state allow for the theoretical prediction of the KIE. nih.govnih.gov

Illustrative Data Table: Calculated Vibrational Frequencies and Zero-Point Energies (Hypothetical)

| Vibrational Mode | 2,4-Diaminotoluene (C-H stretch) | 2,4-Diaminotoluene-α,α,α-D3 (C-D stretch) |

|---|---|---|

| Frequency (cm⁻¹) | ~2900-3000 | ~2100-2200 |

| Zero-Point Energy (kcal/mol) | ZPE_H | ZPE_D (ZPE_D < ZPE_H) |

Note: This table presents hypothetical yet representative values for C-H and C-D stretching frequencies and the resulting qualitative difference in zero-point energy.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system, allowing for the study of conformational changes, diffusion, and intermolecular interactions. mdpi.com An MD simulation for 2,4-Diaminotoluene-α,α,α-D3 would involve solving Newton's equations of motion for the atoms in the system, governed by a force field that describes the potential energy of the system. nih.gov

MD simulations can reveal how the deuterated methyl group influences the molecule's interactions with its environment, such as solvent molecules or biological macromolecules. dovepress.comnih.gov For instance, the slightly smaller size and different vibrational dynamics of the -CD3 group compared to the -CH3 group could lead to subtle differences in van der Waals interactions and the packing of the molecule in condensed phases.

Key outputs from MD simulations include trajectories of atomic positions over time, from which various properties can be calculated, such as root-mean-square deviation (RMSD) to assess structural stability, and radial distribution functions (RDFs) to characterize intermolecular interactions. researchgate.net While the effect of deuteration on these properties is expected to be subtle, it could be significant in systems where fine-tuned interactions are critical.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, including methods like DFT and higher-level ab initio calculations, are fundamental for understanding the electronic structure of a molecule, which in turn governs its reactivity. northwestern.edu These calculations can provide detailed information about molecular orbitals, electron density distribution, and electrostatic potential. nih.gov

For 2,4-Diaminotoluene-α,α,α-D3, quantum chemical calculations would show that the electronic structure is largely unaffected by the isotopic substitution, as isotopes have the same number of protons and electrons. princeton.edu However, the subtle changes in vibrational energy levels can have an indirect influence on reactivity, as discussed in the context of kinetic isotope effects.

Illustrative Data Table: Calculated Electronic Properties (Hypothetical)

| Property | 2,4-Diaminotoluene | 2,4-Diaminotoluene-α,α,α-D3 |

|---|---|---|

| HOMO Energy (eV) | -5.2 | -5.2 |

| LUMO Energy (eV) | -0.8 | -0.8 |

| HOMO-LUMO Gap (eV) | 4.4 | 4.4 |

| Dipole Moment (Debye) | 1.5 | 1.5 |

Note: This table illustrates that major electronic properties are not expected to change significantly with isotopic substitution.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for detecting 2,4-Diaminotoluene and its deuterated form in complex biological or environmental matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are widely used for separating 2,4-Diaminotoluene isomers. Deuterated analogs like 2,4-Diaminotoluene-alpha,alpha,alpha-D3 improve detection accuracy by serving as internal standards in mass spectrometry (MS). For example, UHPLC can resolve isomers (e.g., 2,3-, 2,4-, 2,6-) within 5 minutes using optimized columns (e.g., C18) and mobile phases (e.g., acetonitrile/water gradients) . MS detection leverages the deuterium isotope effect to minimize matrix interference and enhance signal specificity .

Q. What safety protocols should be followed when handling 2,4-Diaminotoluene due to its carcinogenic potential?

- Methodological Answer : Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Work should be conducted in a fume hood to avoid inhalation. Waste disposal must comply with hazardous chemical regulations (e.g., neutralization before disposal). Institutional guidelines for carcinogens, such as regular exposure monitoring and restricted access, should be enforced .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is validated via HPLC with UV/Vis or MS detection, comparing retention times and spectral profiles against non-deuterated standards. Stability studies involve storing the compound at -20°C, 4°C, and room temperature, followed by periodic analysis to assess degradation (e.g., via peak area reduction). Certificates of Analysis (CoA) from suppliers like Sigma-Aldrich provide initial benchmarks .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its physicochemical properties and detection sensitivity in mass spectrometry?

- Methodological Answer : Deuterium labeling increases molecular mass by 3 Da, enabling distinct isotopic peaks in MS. This reduces interference from endogenous compounds in complex matrices. The kinetic isotope effect may slightly alter retention times in chromatography, requiring method recalibration. Enhanced sensitivity is achieved through stable isotope dilution analysis (SIDA), which corrects for ion suppression/enhancement effects .

Q. What methodological considerations are critical when using this compound in quantitative proteomic or metabolomic studies?

- Methodological Answer : Calibration curves must span expected physiological ranges (e.g., 0.1–100 ng/mL) and include matrix-matched standards to account for ion suppression. Internal standardization with the deuterated compound requires matching extraction efficiencies between the analyte and standard. Multi-reaction monitoring (MRM) in tandem MS improves selectivity for low-abundance targets .

Q. How can co-elution challenges of 2,4-Diaminotoluene isomers be resolved in chromatographic analysis?

- Methodological Answer : Co-elution is mitigated using UHPLC with sub-2 µm particle columns and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). Adjusting column temperature (30–40°C) and flow rate (0.3–0.5 mL/min) enhances resolution. Orthogonal methods like ion-pair chromatography or derivatization (e.g., with ninhydrin) can further separate isomers .

Q. What in vitro models are suitable for assessing the genotoxicity of 2,4-Diaminotoluene and its metabolites?

- Methodological Answer : The γ-H2AX assay quantifies DNA double-strand breaks in human cell lines (e.g., HepG2). Dose-response studies (0.1–100 µM) are conducted alongside positive controls (e.g., 4-NQO). Metabolites are generated via liver S9 fraction incubation, followed by LC-MS/MS analysis to correlate adduct formation with genotoxic effects .

Q. How can researchers address discrepancies in toxicity data for 2,4-Diaminotoluene across different experimental models?

- Methodological Answer : Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activity in vitro vs. in vivo). Cross-validation using multiple models (e.g., bacterial Ames test, mammalian cell assays, and rodent studies) is critical. Data normalization to tissue-specific exposure levels and metabolite profiling reduces variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.